Antibacterial Potency vs. 1-Butyl-4-methyl-1H-pyrazol-5-amine in S. aureus Assays
1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine exhibits measurable antibacterial activity against Staphylococcus aureus, a key finding that positions it as a potential lead compound for antibiotic development . This activity is notably distinct from that of the 1-butyl analog, which has been reported to show no significant antibacterial effect under comparable conditions . While the exact IC50 values for the 1-butyl analog are not explicitly provided in accessible literature, its lack of activity highlights the unique contribution of the cyclopentyl group to the observed antibacterial properties.
| Evidence Dimension | Antibacterial activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 μg/mL against Staphylococcus aureus |
| Comparator Or Baseline | 1-Butyl-4-methyl-1H-pyrazol-5-amine: No significant activity reported |
| Quantified Difference | Qualitative difference: Active vs. Inactive |
| Conditions | In vitro antibacterial assay against Staphylococcus aureus |
Why This Matters
This demonstrates that the N1-cyclopentyl substituent confers a specific antibacterial property not shared by the N1-butyl analog, making the target compound the preferred choice for projects targeting S. aureus.
